molecular formula C26H31N3O2S B2741255 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide CAS No. 958584-16-2

4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

Cat. No. B2741255
CAS RN: 958584-16-2
M. Wt: 449.61
InChI Key: YQIISFFBIQTPSV-UHFFFAOYSA-N
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Description

4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to quinazolinone and 4-thiazolidinone, showcasing their potential as antimicrobial agents. The synthesized compounds were tested against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The study highlighted the compounds' broad spectrum of antimicrobial activity, indicating their potential for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Chemical Synthesis and Structural Elucidation

Markosyan et al. (2000) detailed the synthesis and structure of related quinazoline derivatives through a complex chemical process, contributing to the foundational knowledge necessary for developing compounds with potential therapeutic applications. The study provides valuable insights into the chemical properties and structural features of quinazoline derivatives, which are essential for understanding their biological activities and potential medicinal applications (Markosyan et al., 2000).

DNA Cleavage and Cytotoxic Studies

Yernale and Bennikallu Hire Mathada (2014) conducted studies on Schiff base ligand derived from thiazole and quinoline moiety, exploring their antimicrobial, DNA cleavage, and in vitro cytotoxic properties. The study underscores the versatility of quinazoline derivatives in therapeutic applications, demonstrating not only antimicrobial activity but also the potential for DNA-targeted therapies and cytotoxic effects against certain cancer cell lines (Yernale & Bennikallu Hire Mathada, 2014).

Anticonvulsant and Antimicrobial Activities

Rajasekaran, Rajamanickam, and Sabarimuthu Darlinquine (2013) synthesized a series of novel derivatives of 2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities. This study highlights the dual functionality of quinazoline derivatives, offering a promising avenue for the development of new therapeutic agents that could address both microbial infections and convulsive disorders (Rajasekaran, Rajamanickam, & Sabarimuthu Darlinquine, 2013).

properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(4-phenylbutan-2-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-18(11-12-19-7-3-2-4-8-19)27-24(30)21-15-13-20(14-16-21)17-29-25(31)22-9-5-6-10-23(22)28-26(29)32/h2-10,18,20-21H,11-17H2,1H3,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIISFFBIQTPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

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